Human Histatin 7 -

Human Histatin 7

Catalog Number: EVT-245600
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Histatin 7 is a member of the histatin family, which consists of small, histidine-rich cationic peptides secreted primarily in human saliva. These peptides play a crucial role in the innate immune response, exhibiting antimicrobial properties against a variety of pathogens including bacteria, fungi, and viruses. Histatin 7, specifically, is notable for its involvement in wound healing and its potential therapeutic applications.

Source

Histatin 7 is synthesized in the salivary glands and is secreted into the oral cavity. It is derived from the proteolytic processing of larger precursor proteins found in saliva, particularly from Histatin 3. The primary source of histatins is human saliva, which contains various isoforms that contribute to oral health and defense mechanisms against infections .

Classification

Histatin 7 belongs to the class of antimicrobial peptides known as histatins. These peptides are characterized by their high content of histidine residues, which contribute to their positive charge and ability to interact with microbial membranes. Histatin 7 is classified among the smaller histatins, with a sequence consisting of 19 amino acids .

Synthesis Analysis

Methods

The synthesis of Human Histatin 7 can be achieved through solid-phase peptide synthesis techniques. Recent advancements have led to efficient flow synthesis methods that allow for higher purity and yield of antimicrobial peptides. In these methods, the peptide chain is assembled stepwise on a solid support resin, followed by cleavage and purification processes.

Technical Details

In a study focusing on the synthesis of various histatins, including Histatin 7, crude purities averaged around 63% for histatins synthesized using flow synthesizers. The synthesis process typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid coupling and deprotection steps . The average yield for Histatin 7 was reported at approximately 1718.9 Da with a purity level reaching up to 76% .

Molecular Structure Analysis

Structure

The molecular structure of Human Histatin 7 consists of a sequence of amino acids that includes several histidine residues, contributing to its unique properties. The sequence is as follows: RKFHEKHHSHRGY. This structure allows it to adopt specific conformations that are essential for its biological activity.

Data

Histatin 7 has a molecular weight of approximately 1718.9 Da and contains a total of 19 amino acids. Its high histidine content not only imparts antimicrobial activity but also facilitates metal ion binding, which may enhance its functional properties in biological contexts .

Chemical Reactions Analysis

Reactions

Human Histatin 7 participates in various biochemical interactions that contribute to its antimicrobial activity. It can bind to microbial membranes, disrupting their integrity and leading to cell lysis. Additionally, it may interact with metal ions, which can influence its stability and activity against pathogens.

Technical Details

The mechanism by which Human Histatin 7 exerts its effects involves electrostatic interactions due to its cationic nature. These interactions facilitate the binding to negatively charged bacterial membranes, resulting in membrane permeabilization and subsequent cell death .

Mechanism of Action

Process

The mechanism of action for Human Histatin 7 primarily involves its interaction with microbial cells. Upon contact with bacteria or fungi, Histatin 7 binds to the surface through electrostatic interactions, leading to membrane destabilization.

Data

Research indicates that the antimicrobial effect is enhanced through the activation of cellular pathways upon binding. For instance, activation of G-protein-coupled receptors has been implicated in mediating some biological responses related to wound healing and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

Human Histatin 7 is a hydrophilic peptide due to its high content of polar amino acids. Its solubility in aqueous environments makes it effective in saliva where it functions as an antimicrobial agent.

Chemical Properties

  • Molecular Weight: Approximately 1718.9 Da
  • Amino Acid Composition: Rich in histidine
  • Charge: Cationic at physiological pH
  • Stability: Generally stable under physiological conditions but may be susceptible to proteolytic degradation .
Applications

Human Histatin 7 has several scientific applications due to its antimicrobial properties:

  • Therapeutic Uses: It has potential applications in treating oral infections and promoting wound healing due to its ability to inhibit microbial growth.
  • Dental Products: Incorporation into mouthwashes or dental treatments aimed at preventing infections.
  • Biotechnology: Utilized in research settings for studying antimicrobial mechanisms and developing new antimicrobial agents .
Biosynthesis and Genetic Origins of Human Histatin 7

Proteolytic Processing and Post-Translational Modifications

Histatin 7 is not directly encoded by a specific gene but is generated through a tightly regulated proteolytic cascade acting on parent peptides, primarily Histatin 3 (32 amino acids) and Histatin 5 (24 amino acids). These parent peptides are synthesized and secreted by the parotid and submandibular glands [3] [6]. Within the oral cavity, specific kallikrein-like proteases (e.g., KLK13) and trypsin-like enzymes selectively cleave peptide bonds in Histatin 3 and Histatin 5, yielding smaller bioactive fragments [2] [6] [9].

  • Derivation from Histatin 3: Histatin 7 corresponds precisely to residues 13-24 of the full-length Histatin 3 sequence (DSHAKRHHGYKRKFHEKHHSHRGYRSNYLYDN). This cleavage occurs predominantly at the Arg25 residue, releasing the C-terminal fragment (SNYLYDN) and generating Hst7 (residues 13-24) [1] [3] [6].
  • Derivation from Histatin 5: Histatin 5 (DSHAKRHHGYKRKFHEKHHSHRGY) represents the N-terminal 24 residues of Histatin 3. Proteolytic cleavage of Histatin 5 after Arg12 releases the N-terminal fragment (DSHAKRHHGYKR), leaving the C-terminal fragment identical to Histatin 7 (KFHEKHHSHRGY) [1] [3] [9].
  • Kinetics and Stability: Studies incubating synthetic Histatin 5 with whole saliva supernatant (WSS) revealed that the cleavage sites generating Hst7 (Y10, K11, R12, K13, H15, E16, K17, H18) are among the earliest targeted by salivary proteases. The Vmax/Km ratio (a measure of proteolytic efficiency) for Histatin 5 degradation is significantly higher than for Histatin 3 or Histatin 1, indicating its rapid conversion into fragments like Hst7 [9]. Mathematical modeling predicts that fragments like Hst7 represent a significant proportion of stable end-products in the oral proteolytic environment [9].

While Histatin 1 undergoes gland-specific tyrosine sulfation in the submandibular gland [8], extensive post-translational modifications (PTMs) like phosphorylation or sulfation have not been robustly documented for Histatin 7 itself. Its primary PTM is its generation via specific proteolysis.

Table 1: Proteolytic Origins of Salivary Histatin Fragments

Histatin FragmentAmino Acid SequenceDerived FromCorresponding Residues in Parent Peptide
Histatin 3 (Parent)DSHAKRHHGYKRKFHEKHHSHRGYRSNYLYDNHTN3 gene productFull sequence (1-32)
Histatin 5 (Parent)DSHAKRHHGYKRKFHEKHHSHRGYProteolytic cleavage of Histatin 3Histatin 3 (1-24)
Histatin 7 (Hst7)KFHEKHHSHRGYProteolytic cleavage of Histatin 3 or Histatin 5Histatin 3 (13-24); Histatin 5 (13-24)
Histatin 4KFHEKHHSHRGYRSNYLYDNProteolytic cleavage of Histatin 3Histatin 3 (13-32)
Histatin 8KFHEKHHSHRGYAlternative naming/cleavage site near Hst7Similar to Hst7

Structural Relationship to Parent Peptides (Histatin 3/5)

Histatin 7's structure and function are directly dictated by its position within the sequences of its precursors, Histatin 3 and Histatin 5.

  • Primary Sequence Identity: As residues 13-24 of Histatin 3/5, Hst7 contains a central segment rich in histidine (H) and basic residues (K, R). This region includes the core sequence FHEKHHSHR [1] [3] [7].
  • Functional Domain Retention:
  • Metal Binding: While Histatin 5 contains the N-terminal ATCUN motif (Asp-Ser-His-, residues 1-3) responsible for high-affinity copper and nickel binding, Hst7 lacks this motif. However, Hst7 retains histidine residues potentially involved in less specific zinc binding, although its affinity is likely lower than the HEXXH motifs found in longer histatins [7] [9].
  • Antifungal Activity: The central region shared by Hst5 and Hst7 (residues 11-24 and 1-12 of Hst7, respectively) harbors potent antifungal domains. The sequence KHHSHRGY within Hst7 is critical for activity against Candida albicans [3] [7] [9]. Studies monitoring proteolysis in saliva indicate that this antifungal domain within Hst7 remains largely intact after the initial cleavage events that release it from its precursors [9].
  • Lack of Wound-Healing Domain: Histatins 1 and 3 possess wound-healing activity localized to their C-termini (e.g., SHRGY in Hst3). Hst7 contains the sequence HRGY at its C-terminus, which is a partial match. However, research indicates Histatin 5 (whose C-terminus is identical to Hst7's full sequence) lacks significant wound-healing activity, suggesting Hst7 also lacks this function compared to its longer parent, Histatin 3 [3] [9].

Table 2: Comparison of Key Functional Domains in Histatin 7 and its Parent Peptides

FeatureHistatin 3 (1-32)Histatin 5 (1-24)Histatin 7 (13-24)
Full SequenceDSHAKRHHGYKRKFHEKHHSHRGYRSNYLYDNDSHAKRHHGYKRKFHEKHHSHRGYKFHEKHHSHRGY
ATCUN Motif (Cu/Ni Binding)Residues 1-3 (DSH)Residues 1-3 (DSH)Absent
Putative Zn²⁺ Binding (HEXXH)Residues 7-11 (RHHGY), 15-19 (FHEKH)Residues 7-11 (RHHGY), 15-19 (FHEKH)Residues 3-7 (HEKHH)*
Core Antifungal DomainResidues 11-24 (GYKRKFHEKHHSHR)Residues 11-24 (GYKRKFHEKHHSHR)Residues 1-12 (KFHEKHHSHRGY)
Wound-Healing DomainResidues 25-32 (RSNYLYDN) & C-terminusAbsent (Inactive)Absent
Proteolytic Stability in SalivaModerate (Vmax/Km lower than Hst5)Low (High Vmax/Km, rapid cleavage)High (Stable end-product fragment)

Note: The HEXXH motif in Hst7 (HEKHH, residues 3-7) is a partial match; its Zn²⁺ binding capability is likely weaker than the canonical motifs in the longer parent peptides.

Gene Expression and Transcriptional Regulation of HTN3

The existence of Histatin 7 is fundamentally dependent on the expression of the HTN3 gene (Gene ID: 3347), located on human chromosome 4q13.3 [4] [6] [10].

  • Genomic Organization: The HTN3 gene consists of 6 exons. It encodes the precursor protein for Histatin 3, the primary source for both Histatin 5 and Histatin 7 via proteolysis. The official full name provided by the HGNC (HUGO Gene Nomenclature Committee) is "histatin 3" [4] [10].
  • Tissue-Specific Expression: HTN3 expression is highly restricted to the salivary glands, primarily the parotid and submandibular glands. RNA sequencing data (e.g., from the Human Protein Atlas and NCBI Gene) shows extremely high expression levels in salivary gland tissue (RPKM ~33,773) with negligible expression in other tissues [4] [6] [10]. This glandular specificity is a hallmark of the histatin family genes.
  • Transcriptional Regulation: While detailed mechanisms of HTN3 promoter regulation (e.g., specific transcription factors) are not exhaustively detailed in the provided search results, its strict salivary gland expression implies control by tissue-specific transcriptional regulators. The promoter is active enough that it can drive the expression of fusion genes, as seen in a subset of acinic cell carcinomas of the salivary gland, where recurrent gene fusions like HTN3-MSANTD3 place the MSANTD3 gene under the control of the potent HTN3 promoter [6] [10]. This highlights the strength and specificity of the HTN3 regulatory elements.
  • Relation to Histatin 1 (HTN1): Histatin 1 is encoded by a separate but closely linked gene, HTN1, also located on 4q13.3. Both HTN1 and HTN3 share similar tissue-specific expression patterns, contributing to the mixture of parent peptides in saliva that undergo proteolysis to generate fragments like Hst7 [3] [4].
  • Impact on Hst7 Availability: Factors influencing the transcriptional activity of the HTN3 gene directly impact the amount of Histatin 3 precursor synthesized and secreted. This, in turn, governs the potential pool of Histatin 5 and subsequently Histatin 7 generated within the oral cavity via proteolysis. Altered HTN3 expression has been observed in oral pathologies like periodontitis [6] [10].

Table 3: HTN3 Gene Characteristics Relevant to Histatin 7 Biosynthesis

CharacteristicDetailSignificance for Histatin 7
Gene SymbolHTN3Encodes the direct precursor (Histatin 3)
Genomic Location4q13.3Clustered with other salivary protein genes (e.g., HTN1)
Gene TypeProtein-codingDirectly produces Histatin 3 protein
Primary Tissue ExpressionSalivary Glands (Parotid, Submandibular)Dictates site of Histatin 3 synthesis
Expression Level (Salivary Gland)Very High (RPKM ~33,773)Ensures abundant precursor supply
Key Proteolytic ProductsHistatin 3, Histatin 4, Histatin 5, Histatin 7, Histatin 8, etc.Hst7 is a major stable fragment
Pathological RelevanceHTN3-MSANTD3 fusion in Acinic Cell Carcinoma; Altered expression in periodontitisImpacts Hst7 levels via precursor availability

Concluding Remarks

Properties

Product Name

Human Histatin 7

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